molecular formula C7H9ClN2O3S B121253 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine CAS No. 142596-33-6

4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine

Cat. No. B121253
CAS RN: 142596-33-6
M. Wt: 236.68 g/mol
InChI Key: BIIFVYOBZAKHIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, has been reported. The process involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with EtONa in EtOH at approximately 20°C for 2 hours . This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine is represented by the formula C7H9ClN2O3S. The molecular weight of the compound is 236.68 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed, the compound is likely to participate in reactions typical of pyrimidines. For example, pyrimidines can undergo nucleophilic aromatic substitution or palladium coupling reactions .


Physical And Chemical Properties Analysis

The physical form of this compound is a white to off-white to yellow powder or crystals . The compound has a molecular weight of 236.68 g/mol and a density of 1.391 .

Safety and Hazards

The safety data sheet for a similar compound, 2-Methylsulfonyl-4,6-dimethoxypyrimidine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Pyrimidines, including 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine, are important in various fields, including pharmaceuticals, due to their presence in biological systems and their wide range of uses . Future research may focus on developing new synthesis methods and exploring new applications for these compounds.

properties

IUPAC Name

4-chloro-6-ethoxy-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O3S/c1-3-13-6-4-5(8)9-7(10-6)14(2,11)12/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIFVYOBZAKHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=N1)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570370
Record name 4-Chloro-6-ethoxy-2-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142596-33-6
Record name 4-Chloro-6-ethoxy-2-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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